Evidence 1: Chain-Length-Dependent Metabolic Inhibition Potency — Pentanol vs. Ethanol in Brain Cortex Slices
In a direct head-to-head comparison using potassium-stimulated rat brain cortex slices, 40 mM pentanol suppressed 14CO₂ production from glucose-U-14C by 92%, whereas 40 mM ethanol inhibited by only 17%. This 5.4-fold difference in metabolic inhibitory potency demonstrates that pentanol engages the oxidative metabolic machinery of neural tissue far more profoundly than ethanol at equimolar concentrations [1]. The data were obtained by measuring 14CO₂ released from glucose-U-14C in the presence of each alcohol, providing a functional readout of mitochondrial oxidative flux. For procurement decisions, this means Pentanol-N,[1-14C] is the appropriate tracer when the research question concerns the metabolic effects of longer-chain fusel alcohols or when a more potent modulator of cerebral oxidative metabolism is required; ethanol-1-14C would be unsuitable for such applications.
| Evidence Dimension | Inhibition of glucose-U-14C oxidation to 14CO₂ in rat brain cortex slices |
|---|---|
| Target Compound Data | 92% inhibition at 40 mM pentanol |
| Comparator Or Baseline | Ethanol: 17% inhibition at 40 mM |
| Quantified Difference | 5.4-fold greater inhibition by pentanol |
| Conditions | Potassium-stimulated rat brain cortex slices; glucose-U-14C as substrate; 14CO₂ capture and scintillation counting; Majchrowicz 1965 |
Why This Matters
Researchers requiring a tracer that faithfully reflects the metabolic behavior of medium-chain alcohols in neural or hepatic tissue must select Pentanol-N,[1-14C]; ethanol-1-14C underestimates metabolic impact by a factor of 5.4 in this assay.
- [1] Majchrowicz, E. Effects of aliphatic alcohols and aldehydes on the metabolism of potassium-stimulated rat brain cortex slices. Can. J. Biochem. 43(7): 1041–1051 (1965). doi:10.1139/o65-117. View Source
